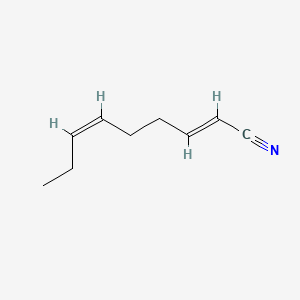

(2E,6Z)-Nona-2,6-dienenitrile

Description

Contextualization within Unsaturated Nitriles and Dienyl Systems

Unsaturated nitriles, particularly α,β-unsaturated nitriles, are a versatile class of compounds in organic synthesis. The presence of the electron-withdrawing nitrile group in conjugation with a carbon-carbon double bond activates the molecule for a variety of chemical transformations. Recent research has highlighted methods for the synthesis of α,β-unsaturated nitriles from conjugated dienes through regioselective oxidative cleavage. rsc.org This underscores the synthetic relationship between dienyl systems and unsaturated nitriles.

Significance of (2E,6Z) Stereochemistry in Organic Synthesis

The specific (2E,6Z) stereochemistry of nona-2,6-dienenitrile dictates the spatial arrangement of the atoms in the molecule. The "2E" designation indicates that the substituents around the double bond at the C2 position are on opposite sides, while "6Z" signifies that the substituents at the C6 double bond are on the same side. orgosolver.com This precise geometric arrangement is critical in determining the molecule's physical properties and its interaction with other molecules.

In the context of organic synthesis, the stereochemistry of dienes is of paramount importance. For instance, in the Diels-Alder reaction, a powerful tool for forming six-membered rings, the stereochemistry of the diene is preserved in the product. ucalgary.camasterorganicchemistry.com Therefore, having access to dienes with specific (E,Z) configurations allows for the synthesis of complex cyclic molecules with a high degree of stereocontrol. The development of methods to create specific stereoisomers, such as the stereodivergent synthesis of E- and Z-dienes, represents a significant advancement in the field. nih.gov While there are few examples of reactions with E,Z dienes due to the difficulty in their synthesis, they are of considerable interest. chemtube3d.com

Historical Development of Research on Nonadienyl Derivatives

The study of derivative contracts in various economic contexts has a long history, dating back to ancient times. mendelu.czresearchgate.netuwa.edu.au However, the specific historical development of research on nonadienyl derivatives is more recent and is closely tied to advancements in analytical techniques and synthetic methodologies. The identification and characterization of such compounds have been greatly facilitated by the advent of technologies like mass spectrometry (MS) coupled with gas chromatography (GC). chimia.ch

Research into nonadienyl derivatives has often been driven by their interesting sensory properties, finding applications in the fragrance and flavor industries. epo.orgfragranceconservatory.comthegoodscentscompany.com For example, (2E,6Z)-nona-2,6-dienal is a related compound with notable fragrance characteristics. epo.org The investigation of these and other nonadienyl derivatives has contributed to a deeper understanding of structure-activity relationships and has spurred the development of new synthetic methods to access these valuable molecules.

Chemical and Physical Properties of (2E,6Z)-Nona-2,6-dienenitrile

| Property | Value | Reference |

| Molecular Formula | C9H13N | lookchem.com |

| Molecular Weight | 135.21 g/mol | nih.gov |

| CAS Number | 97752-28-8 | lookchem.com |

| Boiling Point | 231.5°C at 760mmHg | lookchem.com |

| Flash Point | 93.7°C | lookchem.com |

| Density | 0.857g/cm³ | lookchem.com |

| Refractive Index | 1.467 | lookchem.com |

Structure

3D Structure

Properties

CAS No. |

97752-28-8 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

(2E,6Z)-nona-2,6-dienenitrile |

InChI |

InChI=1S/C9H13N/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8H,2,5-6H2,1H3/b4-3-,8-7+ |

InChI Key |

DSOXXQLCMAEPEZ-ODYTWBPASA-N |

Isomeric SMILES |

CC/C=C\CC/C=C/C#N |

Canonical SMILES |

CCC=CCCC=CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2e,6z Nona 2,6 Dienenitrile and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic approach to (2E,6Z)-nona-2,6-dienenitrile involves disconnecting the nitrile group to identify a suitable C9 precursor. A primary target for this disconnection is the corresponding aldehyde, (2E,6Z)-nona-2,6-dienal, also known as violet leaf aldehyde. scentree.coscentree.cowikipedia.org This aldehyde is a known natural product and a common synthetic intermediate. nist.gov The conversion of the aldehyde to the nitrile can be achieved through various standard transformations, such as conversion to an oxime followed by dehydration.

Further disconnection of (2E,6Z)-nona-2,6-dienal reveals simpler building blocks. A key bond cleavage can be made at the C4-C5 single bond, suggesting a synthesis from a C4 aldehyde, cis-4-heptenal, and a two-carbon unit, which can be introduced via a Wittig-type reaction or a condensation reaction with malonic acid. scentree.co Another strategy involves the stereoselective synthesis of the corresponding alcohol, (2E,6Z)-nona-2,6-dienol, which can then be oxidized to the aldehyde. tandfonline.com

Carbon Chain Elongation Strategies

A crucial step in the synthesis of (2E,6Z)-nona-2,6-dienenitrile is the introduction of the nitrile functional group, which also serves to elongate the carbon chain by one atom. This is typically achieved by converting a suitable precursor, most commonly an alcohol, into the target nitrile.

The direct conversion of alcohols to nitriles is an attractive and efficient method for carbon chain elongation. sciencemadness.org These methods often involve the in-situ activation of the alcohol's hydroxyl group, making it a good leaving group, which is then displaced by a cyanide nucleophile.

The Mitsunobu reaction provides a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including nitriles, with inversion of stereochemistry. organic-chemistry.org The classical Mitsunobu reaction uses a combination of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) to activate the alcohol. organic-chemistry.org For the synthesis of nitriles, a source of cyanide is required.

A significant modification of the Mitsunobu procedure for nitrile synthesis involves the use of acetone (B3395972) cyanohydrin as a safer and more convenient alternative to highly toxic hydrogen cyanide (HCN). tandfonline.comtandfonline.comtcichemicals.com In this modified procedure, the alcohol reacts with triphenylphosphine and an azodicarboxylate in the presence of acetone cyanohydrin. tandfonline.com This method has been successfully applied to the synthesis of various unsaturated nitriles. tandfonline.com The reaction proceeds under mild, neutral conditions and is generally stereospecific. organic-chemistry.orgsci-hub.st

Further modifications have been developed to simplify the purification process by using reagents that result in byproducts that are easily removed. researchgate.net

One-pot procedures for the direct conversion of alcohols to nitriles are highly desirable as they reduce the number of synthetic steps and purification procedures. scispace.com Several reagents and catalytic systems have been developed for this purpose.

One such method involves the use of N-(p-toluenesulfonyl)imidazole (TsIm) in the presence of sodium cyanide (NaCN), triethylamine (B128534) (TEA), and a catalytic amount of tetra-n-butylammonium iodide (TBAI). sciencemadness.org This system efficiently converts a range of primary, secondary, and tertiary alcohols into their corresponding nitriles in good yields. sciencemadness.org Another approach utilizes a TEMPO/PhI(OAc)2/NH4OAc system for the oxidative conversion of alcohols to nitriles. researchgate.net Biocatalytic methods have also emerged, using enzymes like galactose oxidase to catalyze the one-pot conversion of alcohols to nitriles using ammonia (B1221849) as the nitrogen source and air as the oxidant. nih.gov

Acetone cyanohydrin serves as a convenient and less hazardous source of the cyanide ion in many nitrile synthesis reactions. tcichemicals.com It can be used in Mitsunobu-type reactions as the acidic component and cyanide source. tandfonline.comsci-hub.st It is also employed in the hydrocyanation of alkynes and in copper-catalyzed hydrocyanation of α-aryl diazoesters to produce vinyl nitriles and α-aryl cyanoacetates, respectively. organic-chemistry.orgorganic-chemistry.org Furthermore, acetone cyanohydrin can react with alkyl halides in the presence of a catalyst like lithium hydroxide (B78521) to produce nitriles in high yields. google.com

Lithium cyanide (LiCN) is another important reagent in organic synthesis for the preparation of nitriles. ontosight.ai It can be prepared from lithium hydroxide and hydrogen cyanide or through safer laboratory-scale methods using acetone cyanohydrin and lithium hydride. LiCN is used as a cyanide source in nucleophilic substitution reactions and can form stable adducts with solvents like dimethylformamide (DMF), which can enhance its reactivity and solubility. In some industrial processes, lithium compounds act as catalysts in hydrocyanation reactions. google.com

Table 1: Comparison of Cyanide Sources in Nitrile Synthesis

| Cyanide Source | Key Features & Applications | Relevant Methodologies |

|---|---|---|

| Acetone Cyanohydrin | Safer alternative to HCN. tandfonline.comtcichemicals.com Used in Mitsunobu reactions, hydrocyanations, and reactions with alkyl halides. tandfonline.comorganic-chemistry.orgorganic-chemistry.orggoogle.com | Modified Mitsunobu Reactions, One-Pot Conversions |

| Lithium Cyanide (LiCN) | Soluble cyanide source. ontosight.ai Used in nucleophilic substitutions. Can be used as a catalyst in hydrocyanations. google.com | One-Pot Conversions, Nucleophilic Substitution |

| Sodium/Potassium Cyanide | Common, inexpensive cyanide sources. Used in classical nucleophilic substitution reactions. sciencemadness.org | One-Pot Conversions (e.g., with TsIm) |

| Trimethylsilyl Cyanide (TMSCN) | Versatile reagent for forming cyanohydrins and other cyano-containing compounds. google.com | One-Pot Conversions (e.g., with Bronsted acids) scispace.com |

Olefin metathesis is a powerful carbon-carbon double bond forming reaction that has revolutionized the synthesis of complex molecules. wikipedia.orguwindsor.ca This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts), involves the redistribution of alkene fragments. wikipedia.orgnobelprize.orgmdpi.com

While direct synthesis of (2E,6Z)-nona-2,6-dienenitrile via olefin metathesis is not extensively documented in the provided context, the principles of this methodology could be applied. For instance, a cross-metathesis reaction between two smaller olefin fragments containing the necessary nitrile and alkyl functionalities could potentially construct the C9 backbone with the desired stereochemistry, depending on the catalyst and reaction conditions. Ring-closing metathesis (RCM) is another powerful variant, though less directly applicable to the synthesis of this linear diene nitrile. mdpi.com The versatility of olefin metathesis in forming C=C bonds makes it a plausible, albeit less explored, strategy for synthesizing complex unsaturated nitriles. rsc.org

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for the formation of carbon-carbon double bonds and have been applied to the synthesis of unsaturated nitriles. nih.govresearchgate.net The HWE reaction, in particular, which involves the reaction of aldehydes or ketones with stabilized phosphonate (B1237965) carbanions, is known for its excellent E-selectivity. organic-chemistry.org This makes it a suitable method for establishing the (E)-configuration at the C2-C3 double bond of the target molecule.

One patented process for preparing 2,6-nonadiene nitrile involves reacting 4-heptynal with a cyanomethyl dialkyl phosphonate, followed by catalytic reduction. google.com Specifically, cyanomethyl diethyl phosphonate can be used, which is prepared from triethyl phosphite (B83602) and chloroacetonitrile. google.com This approach, a variation of the HWE reaction, directly introduces the nitrile functionality and sets up the carbon skeleton for the final product. The reaction of 4-heptynal with cyanomethyl diethyl phosphonate forms nonene-2-yn-6-nitrile, which is then catalytically hydrogenated to yield 2,6-nonadiene nitrile. google.com

Stereoselective Synthesis of (2E,6Z)-Nona-2,6-dienenitrile

The precise arrangement of substituents around the double bonds, known as E/Z stereochemistry, is critical. wikipedia.orglibretexts.orglibretexts.org The IUPAC-preferred E-Z notation is used to describe the absolute stereochemistry of double bonds with two, three, or four substituents. wikipedia.orgmasterorganicchemistry.com

Control of (E,Z) Stereochemistry at C2-C3 Double Bond

The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-isomer, which is the desired stereochemistry for the C2-C3 double bond in (2E,6Z)-nona-2,6-dienenitrile. nih.govorganic-chemistry.org The use of stabilized phosphonate ylides in the HWE reaction leads to excellent E-selectivity. organic-chemistry.org

Control of (Z,E) Stereochemistry at C6-C7 Double Bond

The (Z)-stereochemistry at the C6-C7 double bond is often established through the catalytic hydrogenation of a corresponding alkyne precursor. The use of a Lindlar catalyst (palladium on calcium carbonate poisoned with a lead salt) is a well-established method for the syn-hydrogenation of alkynes to Z-alkenes. In the synthesis of 2,6-nonadiene nitrile starting from 4-heptynal, the intermediate nonene-2-yn-6-nitrile is catalytically reduced, and the use of a Lindlar catalyst can selectively produce the desired (Z)-configuration at the C6-C7 position. google.comgoogle.com Another approach involves starting with cis-4-heptenal, which already contains the required 'cis' (or Z) double bond. google.com

Isolation and Separation of Diastereoisomers

The synthesis of (2E,6Z)-nona-2,6-dienenitrile can result in a mixture of stereoisomers. The separation of these diastereoisomers is often achieved using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). googleapis.com Crystallization can also be employed for the separation of isomerically pure forms. googleapis.com

Catalytic Methods in Nitrile Synthesis

Catalytic methods are crucial in modern organic synthesis for their efficiency and selectivity. In the context of synthesizing (2E,6Z)-nona-2,6-dienenitrile, catalytic hydrogenation plays a key role. As mentioned, the selective reduction of an alkyne to a Z-alkene is effectively carried out using a Lindlar catalyst. google.comgoogle.com

Furthermore, various catalytic systems have been developed for the direct conversion of aldehydes to nitriles. orgchemres.orgresearchgate.net These methods often involve the in-situ formation of an aldoxime from the corresponding aldehyde and hydroxylamine (B1172632) hydrochloride, followed by dehydration catalyzed by a metal salt. orgchemres.org While not explicitly detailed for (2E,6Z)-nona-2,6-dienenitrile in the provided context, such catalytic one-pot procedures represent an alternative and efficient route to the nitrile functionality. researchgate.net

Functional Group Interconversions Leading to the Nitrile Moiety

The nitrile group is a versatile functional group that can be introduced through various interconversions. researchgate.net A common method for preparing nitriles is through the dehydration of primary amides or oximes. vanderbilt.edu For instance, an aldehyde can be converted to its corresponding oxime, which is then dehydrated to yield the nitrile. google.comvanderbilt.edu

Another important route is the nucleophilic substitution of alkyl halides with cyanide salts. vanderbilt.edu This method, known as cyanation, can be an effective way to introduce the nitrile group onto an existing carbon framework. googleapis.com For example, a suitable alkyl halide precursor could be reacted with sodium cyanide in a solvent like DMF to produce the desired nitrile. googleapis.com

A patented synthesis of 2,6-nonadiene nitrile involves the reaction of 4-heptynal with cyanoacetic acid. This forms 2-cyano-3-hydroxy-6-nonynic acid, which is then dehydrated and decarboxylated to produce nonene-2-yn-6-nitrile. google.comgoogle.com This intermediate is subsequently reduced to the final product. google.comgoogle.com This sequence demonstrates a multi-step functional group interconversion strategy to arrive at the target nitrile.

Total Synthesis of Complex Molecules Incorporating the (2E,6Z)-Nona-2,6-dienenitrile Scaffold

A comprehensive review of the scientific literature reveals a notable scarcity of studies detailing the total synthesis of complex molecules where (2E,6Z)-nona-2,6-dienenitrile is utilized as a distinct structural scaffold. The primary research interest in this compound appears to be centered on its value as a fragrance and flavor ingredient. thegoodscentscompany.comfragranceconservatory.com Consequently, synthetic efforts have been directed towards the efficient and stereoselective preparation of the C9 dienonitrile structure itself, rather than its incorporation into larger, more intricate molecular frameworks.

The available synthetic methodologies are therefore best understood in the context of producing the standalone fragrance compound. These methods often involve the synthesis of the corresponding aldehyde, (2E,6Z)-nona-2,6-dienal, or alcohol, (2E,6Z)-nona-2,6-dien-1-ol, as key intermediates, which are then converted to the nitrile.

One established route to the precursor (2E,6Z)-nona-2,6-dien-1-ol begins with (Z)-3-hexen-1-ol. This starting material is first converted to its corresponding halide, which then forms a Grignard reagent. Subsequent reaction with acrolein yields 1,6-nonadien-3-ol, which undergoes an allylic rearrangement to furnish the desired (2E,6Z)-2,6-nonadien-1-ol. nih.govnih.gov

Another approach involves the use of 4-heptynal as a starting material. In one variation, a Horner-Wadsworth-Emmons reaction with cyanomethyl diethyl phosphonate leads to the formation of nonene-2-yn-6-nitrile. This intermediate is then selectively hydrogenated to the diene nitrile. ua.ac.be Alternatively, 4-heptynal can undergo a Knoevenagel condensation with cyanoacetic acid, followed by dehydration and decarboxylation to yield nonene-2-yn-6-nitrile, which is subsequently reduced to 2,6-nonadiene nitrile. google.com

The direct conversion of the corresponding aldehyde, (2E,6Z)-nona-2,6-dienal, to the nitrile is also a viable synthetic step. The aldehyde itself can be synthesized through various methods, including the condensation of malonic acid with cis-4-heptenal, followed by esterification, reduction to the alcohol, and subsequent oxidation. beilstein-journals.orglookchem.com

Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, are also employed in the synthesis of the nonadiene (B8540087) backbone, offering stereochemical control over the double bond geometry. google.comnih.gov

Chemical Reactivity and Mechanistic Investigations of 2e,6z Nona 2,6 Dienenitrile

Reactions of the Nitrile Group

General principles of organic chemistry suggest that the nitrile group in (2E,6Z)-Nona-2,6-dienenitrile would be susceptible to a variety of transformations.

Reactions of the Conjugated Diene System

The conjugated diene system in (2E,6Z)-Nona-2,6-dienenitrile is predicted to participate in pericyclic reactions.

Selective Hydrogenation Studies

The presence of two distinct double bonds in (2E,6Z)-nona-2,6-dienenitrile—one conjugated with the nitrile group and one isolated—presents a key challenge and opportunity for selective hydrogenation. The reactivity of these double bonds towards hydrogenation is expected to differ, allowing for controlled reduction under specific catalytic conditions.

The α,β-unsaturated double bond is activated by the electron-withdrawing nitrile group, making it susceptible to conjugate reduction. In contrast, the isolated (6Z)-double bond behaves more like a typical alkene. This difference in electronic properties is the basis for achieving selectivity.

Key Research Findings:

Chemoselectivity: It is anticipated that the conjugated C=C double bond can be selectively hydrogenated in the presence of the isolated double bond using specific catalysts. For instance, iridium complexes with N,P ligands, when activated by a base, have been shown to be highly effective for the conjugate reduction of α,β-unsaturated nitriles, leaving other non-conjugated double bonds intact nih.gov. This selectivity arises from the catalyst's affinity for the polarized conjugated system.

Catalyst Systems: A variety of catalyst systems could be employed to achieve different hydrogenation outcomes.

Heterogeneous Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are common hydrogenation catalysts. Under mild conditions (low pressure and temperature), it might be possible to achieve selective reduction of the more reactive conjugated double bond. However, forcing conditions would likely lead to the reduction of both double bonds and potentially the nitrile group itself. Polysilane/SiO₂-supported palladium catalysts have been shown to be effective for the selective hydrogenation of nitriles to primary amines under continuous-flow conditions nih.govresearchgate.net. Atomically dispersed palladium catalysts can also be tuned to selectively produce primary or secondary amines from nitriles bohrium.com.

Homogeneous Catalysts: Wilkinson's catalyst (RhCl(PPh₃)₃) is known for its selectivity in hydrogenating less substituted or sterically accessible double bonds. Its effectiveness in differentiating between the two double bonds in (2E,6Z)-nona-2,6-dienenitrile would depend on the steric environment of each.

Interactive Data Table: Predicted Outcomes of Selective Hydrogenation

| Catalyst System | Predicted Major Product | Predicted Minor Product(s) |

| Base-activated Ir-N,P complex | (Z)-Nona-6-enenitrile | Nonanenitrile |

| Pd/C (mild conditions) | (Z)-Nona-6-enenitrile | Nonanenitrile |

| PtO₂ (forcing conditions) | Nonanenitrile | Nonan-1-amine |

| Wilkinson's Catalyst | (E)-Nona-2-enenitrile | Nonanenitrile |

Electrophilic Additions to Double Bonds

The double bonds in (2E,6Z)-nona-2,6-dienenitrile are susceptible to electrophilic addition reactions. The regioselectivity of these additions will be dictated by the electronic nature of each double bond.

Expected Reactions and Regioselectivity:

Hydrohalogenation (e.g., HBr): The isolated double bond is expected to react more readily with electrophiles like HBr. The reaction would likely follow Markovnikov's rule, with the bromine atom adding to the more substituted carbon (C6) to form a more stable secondary carbocation intermediate. The conjugated double bond would be less reactive towards electrophilic addition due to the deactivating effect of the nitrile group.

Halogenation (e.g., Br₂): Both double bonds can react with halogens. Selective halogenation of the more nucleophilic isolated double bond might be achievable under controlled conditions (e.g., low temperature). The reaction would proceed through a bromonium ion intermediate, leading to anti-addition of the bromine atoms.

Hydration (Acid-Catalyzed): Similar to hydrohalogenation, acid-catalyzed hydration is expected to occur preferentially at the isolated double bond, following Markovnikov's rule to yield an alcohol.

Reactions of the Isolated Double Bond

The (6Z)-double bond, being isolated from the conjugated system, is expected to undergo reactions typical of a disubstituted alkene. Its Z-configuration will influence the stereochemistry of the products.

Characteristic Reactions:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. The reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide.

Ozonolysis: Ozonolysis of (2E,6Z)-nona-2,6-dienenitrile followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the isolated double bond to yield two different carbonyl compounds. This reaction could be a useful tool for structural elucidation.

Hydroboration-Oxidation: This two-step reaction sequence would result in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. The reaction is syn-stereospecific.

Transition Metal-Catalyzed Transformations

The double bonds in (2E,6Z)-nona-2,6-dienenitrile can participate in a variety of transition metal-catalyzed reactions, offering pathways to more complex molecular architectures.

Potential Transformations:

Cross-Metathesis: The isolated double bond could undergo cross-metathesis with other alkenes in the presence of a ruthenium catalyst (e.g., Grubbs' catalyst). This would allow for the introduction of new functional groups at this position. The conjugated double bond is generally less reactive in metathesis reactions.

Heck Reaction: The double bonds could potentially act as coupling partners in palladium-catalyzed Heck reactions with aryl or vinyl halides. The regioselectivity would depend on the specific catalyst and reaction conditions.

Azidation: Transition metal-catalyzed azidation reactions could introduce an azide (B81097) group across the double bonds, providing a precursor for the synthesis of amines and other nitrogen-containing compounds mdpi.com.

Stereochemical Outcomes of Reactions

The stereochemistry of the starting material, with its (2E) and (6Z) configurations, will have a significant impact on the stereochemistry of the reaction products.

Reactions at the (6Z)-double bond: Reactions that proceed through a concerted mechanism or a stereospecific intermediate (e.g., epoxidation, syn-dihydroxylation, hydroboration) will result in products with a defined stereochemical relationship derived from the Z-geometry of the starting alkene. For example, syn-dihydroxylation would produce a diol with a specific relative stereochemistry.

Formation of New Chiral Centers: Many of the reactions described above, such as hydrogenation of the conjugated double bond or additions to the isolated double bond, can create new stereocenters. If a chiral catalyst is used, it is possible to achieve enantioselective transformations, leading to an excess of one enantiomer of the product libretexts.orgslideshare.net. For instance, asymmetric hydrogenation of the α,β-unsaturated nitrile moiety could generate a chiral center at the α- or β-position with high enantiomeric excess nih.gov. The stereochemical analysis of such chiral nitriles is crucial and can be achieved through various analytical techniques nih.govacs.org.

Investigation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the potential reactions of (2E,6Z)-nona-2,6-dienenitrile is key to predicting and controlling the outcomes.

Hydrogenation: The mechanism of catalytic hydrogenation involves the adsorption of the molecule onto the catalyst surface and the stepwise addition of hydrogen atoms. For α,β-unsaturated nitriles, a 1,4-hydride addition to form a keteniminate intermediate is a plausible pathway in some catalytic systems umich.edu.

Electrophilic Addition: The mechanism of electrophilic addition to the isolated double bond proceeds through a carbocation intermediate. The stability of this intermediate determines the regioselectivity of the reaction.

Nucleophilic Conjugate Addition: The α,β-unsaturated nitrile system is susceptible to nucleophilic conjugate addition (Michael addition). The mechanism involves the attack of a nucleophile at the β-carbon, followed by protonation of the resulting enolate-like intermediate. Theoretical studies can help elucidate the mechanistic pathways of such reactions chemrxiv.orgnih.gov.

Transition Metal-Catalyzed Reactions: The mechanisms of these reactions are often complex, involving catalytic cycles with steps such as oxidative addition, migratory insertion, and reductive elimination. The nature of the metal, ligands, and substrates all play a crucial role in determining the reaction pathway and selectivity researchgate.netresearchgate.netnih.govrsc.org.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for the structural elucidation of (2E,6Z)-Nona-2,6-dienenitrile in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each nucleus, the connectivity between atoms, and the spatial arrangement of the molecule.

1D NMR (¹H, ¹³C) for Structural Assignment

The ¹H and ¹³C NMR spectra serve as the foundation for the structural assignment of (2E,6Z)-Nona-2,6-dienenitrile. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (proportional to the number of protons), and coupling patterns (J-coupling), which provide information about neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms and their chemical shifts, indicating their electronic environment (e.g., alkyl, alkenyl, nitrile).

¹H NMR Spectroscopic Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

¹³C NMR Spectroscopic Data:

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of the carbon skeleton and to confirm the stereochemistry of the double bonds, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the proton sequence through the molecule's backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, enabling the definitive assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different spin systems and confirming the positions of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For (2E,6Z)-Nona-2,6-dienenitrile, NOESY is critical for unambiguously confirming the E and Z configurations of the double bonds at the C2-C3 and C6-C7 positions, respectively.

Specific 2D NMR correlation data for (2E,6Z)-Nona-2,6-dienenitrile is not publicly available.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies could provide insights into the conformational flexibility of the single bonds within the (2E,6Z)-Nona-2,6-dienenitrile structure. By analyzing changes in the NMR spectra at different temperatures, it would be possible to determine the energy barriers for bond rotations and identify the preferred conformations of the molecule in solution.

No published dynamic NMR studies for (2E,6Z)-Nona-2,6-dienenitrile were found.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in (2E,6Z)-Nona-2,6-dienenitrile.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration. Additionally, characteristic peaks for C=C stretching of the alkene groups and C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons would be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bonds and the C≡N triple bond, being highly polarizable, are expected to give rise to strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Nitrile (C≡N) stretch | ~2240 - 2260 | IR, Raman |

| Alkene (C=C) stretch | ~1640 - 1680 | IR, Raman |

| C-H (sp²) stretch | ~3000 - 3100 | IR, Raman |

| C-H (sp³) stretch | ~2850 - 3000 | IR, Raman |

Specific, experimentally obtained IR and Raman spectra for (2E,6Z)-Nona-2,6-dienenitrile are not available in published literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of (2E,6Z)-Nona-2,6-dienenitrile. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be unambiguously established, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data:

| Molecular Formula | Calculated Exact Mass |

| C₉H₁₁N | Data not available |

Experimentally determined HRMS data for (2E,6Z)-Nona-2,6-dienenitrile has not been reported in available scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for assessing the purity of a sample of (2E,6Z)-Nona-2,6-dienenitrile. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then provides a mass spectrum for each eluting component, allowing for its identification. This technique is particularly useful for detecting and quantifying any isomeric impurities, such as the (2Z,6Z), (2E,6E), or (2Z,6E) isomers, which may be present as byproducts of the synthesis. The retention time from the GC and the fragmentation pattern from the MS provide a reliable fingerprint for the target compound.

No specific GC-MS analysis reports, including retention times and mass fragmentation patterns for (2E,6Z)-Nona-2,6-dienenitrile, are publicly accessible.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration (if chiral derivatives are studied)

Extensive searches of scientific literature and chemical databases did not yield any specific research studies detailing the use of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), for the determination of the absolute configuration of chiral derivatives of (2E,6Z)-Nona-2,6-dienenitrile. While chiroptical techniques are powerful tools for elucidating the stereochemistry of chiral molecules, it appears that no studies have been published applying these methods to derivatives of this particular compound.

Therefore, no data tables or detailed research findings on the ECD or VCD analysis of chiral (2E,6Z)-Nona-2,6-dienenitrile derivatives can be provided at this time. The scientific community has not yet explored this specific area of its stereochemical characterization.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For (2E,6Z)-Nona-2,6-dienenitrile, DFT calculations could be employed to determine its optimized geometry, electronic energy, and the distribution of electrons within the molecule.

Reactivity descriptors, derived from the conceptual DFT framework, can be used to predict the sites most susceptible to nucleophilic or electrophilic attack. The Fukui function, for instance, indicates the change in electron density at a given point in the molecule upon the addition or removal of an electron. For (2E,6Z)-Nona-2,6-dienenitrile, the nitrile carbon is expected to be a primary electrophilic site, while the nitrogen atom and the π-systems of the double bonds would exhibit nucleophilic character.

Table 1: Hypothetical DFT-Calculated Electronic Properties of (2E,6Z)-Nona-2,6-dienenitrile

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

This interactive table provides hypothetical values for key electronic properties calculated using DFT. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Ab Initio Methods for Thermochemistry and Reaction Paths

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate thermochemical data.

For (2E,6Z)-Nona-2,6-dienenitrile, these methods could be used to calculate its standard enthalpy of formation, entropy, and heat capacity. Furthermore, ab initio calculations can be employed to map out the potential energy surfaces of chemical reactions involving this molecule, identifying transition states and reaction intermediates, thereby elucidating reaction mechanisms.

Conformational Analysis and Energy Landscapes

The flexibility of the nona-2,6-dienenitrile backbone allows it to adopt various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. By systematically rotating the single bonds in the molecule and calculating the corresponding energy, a potential energy landscape can be constructed. This analysis would likely reveal several low-energy conformers for (2E,6Z)-Nona-2,6-dienenitrile, with the relative populations of these conformers being temperature-dependent.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can track the trajectory of each atom over time. This allows for the investigation of dynamic processes such as conformational changes and the behavior of the molecule in a solvent. An MD simulation of (2E,6Z)-Nona-2,6-dienenitrile in a solvent like water or an organic solvent would reveal information about its solvation structure and its dynamic flexibility.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra.

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated using quantum chemical methods. These shielding values can then be converted into NMR chemical shifts. For (2E,6Z)-Nona-2,6-dienenitrile, this would allow for the assignment of peaks in its 1H and 13C NMR spectra.

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands in its infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted. This would aid in the identification of characteristic functional group vibrations, such as the C≡N stretch of the nitrile group and the C=C stretches of the alkene moieties.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in (2E,6Z)-Nona-2,6-dienenitrile

| Functional Group | Predicted Frequency (cm-1) |

|---|---|

| C≡N stretch | 2245 |

| C=C stretch (trans) | 1670 |

| C=C stretch (cis) | 1650 |

| =C-H bend (trans) | 965 |

This interactive table displays hypothetical IR frequencies for the main functional groups. These values can be compared with experimental IR spectra to identify the presence of these groups.

Quantitative Structure-Property Relationships (QSPR) and Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. These models are built upon a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure.

For (2E,6Z)-Nona-2,6-dienenitrile, a wide range of molecular descriptors could be calculated, including constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies). These descriptors could then be used to build QSPR models to predict properties such as boiling point, solubility, and chromatographic retention times.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Study of Intermolecular Interactions

Computational and theoretical chemistry provide powerful tools to investigate the intermolecular interactions of (2E,6Z)-Nona-2,6-dienenitrile at a molecular level. While specific computational studies focusing exclusively on this molecule are not extensively documented in publicly available literature, the principles of its chemical structure allow for a detailed theoretical analysis of its potential non-covalent interactions. These studies are crucial for understanding its physical properties, such as boiling point, solubility, and its behavior in biological systems. The primary intermolecular forces at play for (2E,6Z)-Nona-2,6-dienenitrile are expected to be van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions, with the potential for weak C-H···N hydrogen bonds.

Theoretical Framework and Computational Methods

The study of intermolecular interactions in nitrile-containing molecules often employs a variety of computational methods. Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for accurately describing the electronic structure and calculating interaction energies between molecules. For instance, DFT calculations can elucidate the nature of dipole-dipole interactions and the potential for hydrogen bonding involving the nitrile group.

Ab initio methods, while computationally more intensive, can provide benchmark-quality data for smaller molecular systems that can be extrapolated to larger molecules like (2E,6Z)-Nona-2,6-dienenitrile. Furthermore, Molecular Dynamics (MD) simulations are invaluable for studying the collective behavior of molecules and the dynamics of their interactions in a condensed phase. In such simulations, the interactions are often described by force fields that are parameterized to reproduce experimental data or high-level quantum mechanical calculations.

A typical computational approach to studying the intermolecular interactions of (2E,6Z)-Nona-2,6-dienenitrile would involve:

Geometry Optimization: Determining the lowest energy conformation of the molecule.

Dimer Analysis: Calculating the interaction energies of various dimer configurations (e.g., head-to-tail, stacked, T-shaped) to identify the most stable arrangements.

Energy Decomposition Analysis: Partitioning the total interaction energy into its constituent components, such as electrostatic, exchange-repulsion, and dispersion, to understand the nature of the dominant forces.

Molecular Dynamics Simulations: Simulating the behavior of a collection of molecules over time to understand bulk properties and dynamic intermolecular interactions.

Expected Intermolecular Interaction Profile

The molecular structure of (2E,6Z)-Nona-2,6-dienenitrile, with its long aliphatic chain, two C=C double bonds, and a terminal nitrile group (-C≡N), suggests a nuanced interplay of intermolecular forces.

Dipole-Dipole Interactions: The nitrile group possesses a strong dipole moment due to the high electronegativity of the nitrogen atom. This permanent dipole will lead to dipole-dipole interactions between neighboring molecules, influencing their relative orientation.

C-H···N Interactions: The nitrogen atom of the nitrile group can act as a weak hydrogen bond acceptor for hydrogen atoms from neighboring molecules, particularly the vinylic hydrogens or those on the aliphatic chain. While weaker than conventional hydrogen bonds, these interactions can contribute to the stability of specific molecular arrangements.

Hypothetical Research Findings

While specific experimental or computational data for (2E,6Z)-Nona-2,6-dienenitrile is scarce, we can present hypothetical data tables based on typical findings for similar unsaturated aliphatic nitriles to illustrate the expected results from a computational study.

Table 1: Calculated Interaction Energies for (2E,6Z)-Nona-2,6-dienenitrile Dimers using DFT

| Dimer Configuration | Interaction Energy (kJ/mol) | Dominant Interaction Type |

| Antiparallel (Head-to-Tail) | -15.2 | Dipole-Dipole & Dispersion |

| Stacked (Parallel) | -12.5 | Dispersion |

| T-shaped | -8.7 | C-H···π & Dispersion |

| Linear | -5.1 | C-H···N & Dispersion |

Note: These are hypothetical values intended for illustrative purposes.

Table 2: Energy Decomposition Analysis for the Antiparallel Dimer of (2E,6Z)-Nona-2,6-dienenitrile

| Energy Component | Contribution (kJ/mol) |

| Electrostatic | -6.8 |

| Exchange-Repulsion | +10.3 |

| Dispersion | -18.7 |

| Total Interaction Energy | -15.2 |

Note: These are hypothetical values intended for illustrative purposes.

These hypothetical tables suggest that while dipole-dipole interactions are significant, the large nonpolar structure of the molecule would make London dispersion forces the most substantial attractive force. The antiparallel arrangement of the nitrile groups is often favored in such molecules to maximize the electrostatic attraction.

Applications As a Building Block in Complex Organic Synthesis

Chiral Auxiliaries and Ligand Development Utilizing the Nitrile Moiety

The nitrile group of (2E,6Z)-nona-2,6-dienenitrile can serve as a crucial anchor for the development of chiral auxiliaries and ligands, which are instrumental in asymmetric synthesis for controlling the stereochemical outcome of reactions.

The transformation of the nitrile into chiral amines or other nitrogen-containing heterocycles can lead to the formation of valuable chiral ligands. For instance, reduction of the nitrile to a primary amine, followed by reaction with a chiral entity, could yield a bidentate ligand capable of coordinating with transition metals. Such ligands are pivotal in asymmetric catalysis.

Moreover, the diastereoselective reactions of chiral α,β-unsaturated nitriles are well-documented. beilstein-journals.org By analogy, (2E,6Z)-nona-2,6-dienenitrile could be derivatized with a chiral auxiliary to direct stereoselective additions to the conjugated system. The stereochemical information embedded in the auxiliary would guide the approach of nucleophiles, leading to the formation of a specific stereoisomer. beilstein-journals.org

Table 1: Potential Chiral Ligand Precursors from (2E,6Z)-Nona-2,6-dienenitrile

| Precursor | Potential Transformation | Resulting Chiral Moiety |

| (2E,6Z)-Nona-2,6-dienenitrile | Reduction of nitrile | Chiral amine |

| (2E,6Z)-Nona-2,6-dienenitrile | Cycloaddition to nitrile | Chiral heterocycle |

| Chiral derivative of (2E,6Z)-Nona-2,6-dienenitrile | Coordination to metal | Chiral metal-ligand complex |

Synthesis of Natural Products and Bioactive Molecules Analogues

Unsaturated nitriles are important intermediates in the synthesis of a wide range of natural products and bioactive molecules, including alkaloids and macrocycles. nih.govresearchgate.net The structural framework of (2E,6Z)-nona-2,6-dienenitrile provides a valuable starting point for the assembly of such complex targets.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, all of which are common functionalities in bioactive molecules. libretexts.orgopenstax.org The double bonds can be subjected to a variety of transformations, such as epoxidation, dihydroxylation, or metathesis, to introduce further complexity. For instance, ring-closing metathesis involving the two double bonds could potentially lead to the formation of macrocyclic structures, a common motif in many natural products. d-nb.info

The synthesis of isoquinoline alkaloids, a class of biologically active compounds, often involves nitrile-containing precursors. nih.gov While a direct pathway from (2E,6Z)-nona-2,6-dienenitrile to an isoquinoline is not immediately apparent, its conversion to a suitably functionalized intermediate is conceivable.

Table 2: Potential Transformations of (2E,6Z)-Nona-2,6-dienenitrile for Bioactive Molecule Synthesis

| Functional Group | Reaction | Resulting Functional Group |

| Nitrile | Hydrolysis | Carboxylic Acid |

| Nitrile | Reduction | Primary Amine |

| Double Bonds | Epoxidation | Epoxide |

| Double Bonds | Ring-Closing Metathesis | Macrocycle |

Polymerization Studies and Material Science Applications

The presence of two double bonds in (2E,6Z)-nona-2,6-dienenitrile makes it a potential monomer for polymerization reactions. Both radical and anionic polymerization methods could be explored.

In radical polymerization, an initiator would add to one of the double bonds, generating a radical that could then propagate by adding to further monomer units. libretexts.org The presence of the nitrile group could influence the electronic properties and reactivity of the resulting polymer. Copolymers could also be formed by polymerizing (2E,6Z)-nona-2,6-dienenitrile with other monomers, such as styrene or acrylates, to tailor the properties of the final material. researchgate.net

Anionic polymerization of conjugated nitriles is a known process. libretexts.org The α,β-unsaturated nitrile moiety in (2E,6Z)-nona-2,6-dienenitrile could potentially undergo anionic polymerization, leading to polymers with a regular structure. The isolated double bond might also participate in the polymerization, possibly leading to cross-linked materials.

Furthermore, olefin metathesis polymerization is a powerful tool for the synthesis of unsaturated polymers. libretexts.org Acyclic diene metathesis (ADMET) polymerization of (2E,6Z)-nona-2,6-dienenitrile could potentially yield a polymer with repeating units and regularly spaced nitrile functionalities.

Table 3: Potential Polymerization Methods for (2E,6Z)-Nona-2,6-dienenitrile

| Polymerization Method | Potential Outcome |

| Radical Polymerization | Linear or branched polymer |

| Anionic Polymerization | Polymer with regular nitrile spacing |

| Acyclic Diene Metathesis (ADMET) | Unsaturated polymer with nitrile groups |

Development of Novel Synthetic Reagents

The unique combination of functional groups in (2E,6Z)-nona-2,6-dienenitrile also suggests its potential as a precursor for novel synthetic reagents. For example, conversion of the nitrile group into other functionalities could lead to the development of new organocatalysts or specialized building blocks for organic synthesis.

The α-position to the nitrile is acidic and can be deprotonated to form a nitrile anion. wikipedia.org This anion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. The presence of the dienyl system could influence the stability and reactivity of this anion.

Furthermore, the nitrile group itself can act as a reagent in certain transformations. researchgate.net For instance, it can participate in cycloaddition reactions or be used to introduce a cyano group into other molecules. The specific stereochemistry of the double bonds in (2E,6Z)-nona-2,6-dienenitrile could be exploited to develop stereoselective reagents.

Advanced Analytical Methods for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing (2E,6Z)-Nona-2,6-dienenitrile, providing the necessary separation from other matrix components. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable platforms for its analysis, each with distinct advantages depending on the research matrix and analytical objectives.

High-Performance Liquid Chromatography (HPLC)

While less common for highly volatile compounds, reversed-phase HPLC (RP-HPLC) can be adapted for the analysis of (2E,6Z)-Nona-2,6-dienenitrile, particularly when dealing with non-volatile matrices or when derivatization is employed.

Column and Mobile Phase Selection: A C18 column is the most utilized stationary phase in RP-HPLC due to its broad applicability for separating non-polar to moderately polar compounds. For unsaturated nitriles like (2E,6Z)-Nona-2,6-dienenitrile, a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation and peak shape. The selection of the mobile phase and gradient program is critical and requires optimization based on the specific sample matrix.

| Parameter | Typical Conditions |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Detection | UV (at a wavelength where the nitrile or a derivative absorbs) |

This table presents typical starting conditions for the HPLC analysis of unsaturated nitriles. Method development and validation are crucial to establish optimal parameters for specific applications.

Sample Preparation and Enrichment Methodologies

The concentration of (2E,6Z)-Nona-2,6-dienenitrile in research matrices can often be very low, necessitating a sample preparation step to isolate and enrich the analyte prior to chromatographic analysis. For volatile compounds, headspace techniques are particularly effective.

Headspace Solid-Phase Microextraction (HS-SPME): This technique is a simple, solvent-free method that is well-suited for the extraction of volatile and semi-volatile compounds from various matrices, including solids, liquids, and gases. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes, including (2E,6Z)-Nona-2,6-dienenitrile, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed and introduced into the column for analysis. The choice of fiber coating is critical for efficient extraction and is dependent on the polarity and volatility of the target analyte. For a compound like (2E,6Z)-Nona-2,6-dienenitrile, a fiber with a mixed-polarity coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), would likely provide good retention.

Factors that need to be optimized for HS-SPME include:

Fiber coating: Selection based on analyte polarity.

Extraction time and temperature: To ensure equilibrium is reached and to maximize sensitivity.

Sample matrix modifications: Addition of salt (salting out) can increase the volatility of the analyte.

Development of Reference Standards and Certified Materials

The availability of high-purity reference standards is a prerequisite for the accurate quantification of (2E,6Z)-Nona-2,6-dienenitrile. A certified reference material (CRM) provides the highest level of accuracy and traceability.

Synthesis and Purification: The synthesis of (2E,6Z)-Nona-2,6-dienenitrile can be achieved through various organic synthesis routes, often starting from the corresponding aldehyde or halide. One common method for synthesizing nitriles is the dehydration of amides or aldoximes. Following synthesis, the compound must be rigorously purified to remove any starting materials, byproducts, or isomers. Purification techniques may include distillation, crystallization, and preparative chromatography.

Certification Process: The development of a CRM involves a comprehensive characterization of the purified material to establish its identity and purity with a high degree of confidence. This process typically involves:

Identity Confirmation: Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Purity Assessment: Employing multiple independent analytical techniques, such as GC-FID with different columns, HPLC with different detectors, and differential scanning calorimetry (DSC), to quantify the main component and identify and quantify any impurities.

Homogeneity and Stability Studies: Ensuring that the material is uniform throughout the batch and that its properties remain stable over time under specified storage conditions.

The certified value of the CRM is then assigned with an associated uncertainty, providing a reliable standard for calibration and quality control in analytical measurements.

Future Research Directions and Open Questions

Exploration of Novel, Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of (2E,6Z)-nona-2,6-dienenitrile is a primary area for future investigation. Traditional nitrile syntheses often rely on harsh reagents and conditions. Future work should focus on greener alternatives.

One of the most promising avenues is the use of biocatalysis. researchgate.netsdu.edu.cn Specifically, the application of aldoxime dehydratases (Oxd) presents a cyanide-free and sustainable route to nitriles. sdu.edu.cnnih.gov These enzymes catalyze the dehydration of aldoximes, which can be readily formed from the corresponding aldehydes, in aqueous media under mild conditions. sdu.edu.cnnih.gov Research in this area would involve screening for or engineering an aldoxime dehydratase that exhibits high activity and stereoselectivity for the (2E,6Z)-nona-2,6-dienaldoxime precursor.

Another sustainable approach to investigate is the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849), which can be achieved using simple and cost-effective catalysts like nickel under benign conditions. mdpi.com The development of a chemoenzymatic cascade, combining an alcohol dehydrogenase with an aldoxime-forming enzyme and an aldoxime dehydratase, could provide a highly efficient and atom-economical route from the corresponding alcohol.

| Proposed Sustainable Synthetic Route | Key Advantages | Research Focus |

| Aldoxime Dehydratase Biocatalysis | Cyanide-free, mild reaction conditions, aqueous solvent, high selectivity. sdu.edu.cnnih.gov | Enzyme screening and engineering for substrate specificity and stereoselectivity. |

| Electrosynthesis from Alcohols | Use of simple catalysts, benign conditions, direct conversion. mdpi.com | Optimization of catalyst and reaction conditions for dien-nitrile synthesis. |

| Chemoenzymatic Cascade | High atom economy, multi-step synthesis in one pot. | Development of a compatible multi-enzyme system. |

Understanding and Harnessing Stereochemical Control in Reactions

The presence of two double bonds in (2E,6Z)-nona-2,6-dienenitrile introduces the challenge and opportunity of stereochemical control. Future research should aim to develop synthetic methods that allow for the precise and selective formation of the desired (2E,6Z) isomer.

Enzymatic reactions are again at the forefront of this research direction. Aldoxime dehydratases have been shown to exhibit enantioselectivity in the conversion of racemic aldoximes. researchgate.netresearchgate.net A key research goal would be to investigate the stereochemical course of the enzymatic dehydration of (E/Z)-nona-2,6-dienaldoxime mixtures. Understanding the enzyme's preference for one isomer over the other could lead to a highly stereoselective synthesis of (2E,6Z)-nona-2,6-dienenitrile.

Furthermore, modern synthetic methods for the stereoselective construction of 1,3-dienes, such as transition-metal-catalyzed cross-coupling reactions, could be adapted for the synthesis of the diene backbone of the nitrile, ensuring the correct stereochemistry is established early in the synthetic sequence. acs.org

| Stereochemical Challenge | Proposed Approach | Desired Outcome |

| Control of E/Z isomerism | Enzymatic kinetic resolution of aldoxime isomers. researchgate.net | High stereoisomeric purity of the final nitrile product. |

| Stereoselective diene formation | Transition-metal-catalyzed cross-coupling reactions. acs.org | Precise construction of the (2E,6Z)-diene system. |

In-depth Mechanistic Studies of Under-explored Transformations

A deeper understanding of the reactivity of the nitrile and diene functionalities within (2E,6Z)-nona-2,6-dienenitrile is crucial for its application in organic synthesis. Future research should focus on detailed mechanistic studies of its transformations.

The participation of nitriles in cycloaddition reactions, such as [3+2] cycloadditions with azides and [4+2] cycloadditions with dienes, offers pathways to complex heterocyclic structures. researchgate.net Investigating the reactivity of the conjugated diene system in (2E,6Z)-nona-2,6-dienenitrile in Diels-Alder reactions, both as the diene and potentially as the dienophile (activated by the nitrile group), could reveal novel synthetic routes.

Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the introduction of various functionalities at specific positions. researchgate.net Exploring such transformations with (2E,6Z)-nona-2,6-dienenitrile could lead to a diverse range of novel derivatives with potentially interesting biological or material properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of (2E,6Z)-nona-2,6-dienenitrile, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT) calculations can be employed to model the reactivity of the nitrile group towards nucleophiles, providing insights into its potential as a covalent inhibitor warhead. nih.gov Such studies can predict the activation energies for reactions with biological nucleophiles like cysteine, helping to assess its potential bioactivity.

Molecular dynamics simulations can be used to model the interaction of (2E,6Z)-nona-2,6-dienenitrile with enzyme active sites, aiding in the rational design of biocatalysts for its synthesis or transformation. mdpi.comnih.gov These simulations can help to identify key amino acid residues involved in substrate binding and catalysis, guiding site-directed mutagenesis efforts to improve enzyme performance.

| Computational Method | Research Application for (2E,6Z)-Nona-2,6-dienenitrile | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling reactivity with biological nucleophiles. nih.gov | Prediction of covalent binding potential and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulating enzyme-substrate interactions. mdpi.comnih.gov | Rational design of improved biocatalysts. |

Discovery of Undiscovered Biosynthetic Pathways or Enzymes

While the biosynthesis of many natural nitriles is known, the specific pathways leading to unsaturated aliphatic nitriles like (2E,6Z)-nona-2,6-dienenitrile are not well-defined. sdu.edu.cn Future research in this area could involve genome mining and screening of various organisms, particularly plants and microorganisms, for novel nitrile-forming enzymes.

The biosynthesis of the related aldehyde, (2E,6Z)-nona-2,6-dienal (cucumber aldehyde), is known to originate from the lipoxygenase pathway acting on linolenic acid. wikipedia.org A plausible biosynthetic route to the nitrile could involve the conversion of this aldehyde to its corresponding aldoxime, followed by dehydration catalyzed by an aldoxime dehydratase. Identifying and characterizing the enzymes involved in these steps would be a significant contribution to the field of biosynthesis.

Integration of (2E,6Z)-Nona-2,6-dienenitrile into Emerging Fields of Organic Chemistry

The unique structure of (2E,6Z)-nona-2,6-dienenitrile, featuring both a diene and a nitrile functionality, makes it an attractive building block for integration into emerging areas of organic chemistry.

One such area is click chemistry. While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most well-known click reaction, the development of other orthogonal click reactions is an active area of research. wikipedia.org The nitrile group can participate in certain cycloaddition reactions that have click-like characteristics. nih.gov Furthermore, the diene functionality could be utilized in inverse-electron-demand Diels-Alder reactions with tetrazines, another important class of click reactions.

The conjugated system of (2E,6Z)-nona-2,6-dienenitrile also suggests its potential use in the development of novel organic materials. α,β-Unsaturated nitriles are known to be valuable precursors in the synthesis of nitrogen-containing heterocyclic compounds, which are important scaffolds in materials science and medicinal chemistry. fiveable.me The polymerization or incorporation of this dien-nitrile into polymer backbones could lead to materials with unique electronic or physical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for achieving high stereochemical purity in (2E,6Z)-Nona-2,6-dienenitrile?

- Methodological Answer :

- Utilize phosphonium salt-mediated coupling under low-temperature conditions to control stereochemistry, as demonstrated in the synthesis of structurally similar alkenes (e.g., spilanthol derivatives). This approach minimizes isomerization and ensures selective formation of the (2E,6Z) configuration .

- Key steps:

Optimize reaction temperature (e.g., –20°C to 0°C) to suppress thermal rearrangements.

Employ stereospecific catalysts (e.g., palladium-based systems) for cross-coupling reactions.

Validate stereochemistry via NMR (cis/trans coupling constants) and chiral chromatography.

Q. How can researchers characterize the purity and structural integrity of (2E,6Z)-Nona-2,6-dienenitrile?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Analyze olefinic proton coupling patterns (e.g., J values for 2E and 6Z configurations).

- GC-MS/HPLC : Quantify purity using non-polar columns (e.g., DB-5MS) with flame ionization detection.

- FTIR : Confirm nitrile functional group via C≡N stretch (~2200–2260 cm⁻¹) .

- Reference Data : Compare experimental values (e.g., refractive index: 1.466; LogP: 3.90) with literature benchmarks .

Q. What storage conditions are optimal for maintaining (2E,6Z)-Nona-2,6-dienenitrile stability?

- Methodological Answer :

- Store in air-tight, amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption.

- Avoid prolonged exposure to light, as conjugated dienenitriles are prone to photodegradation.

- Monitor degradation via periodic GC-MS analysis (e.g., check for aldehyde or carboxylic acid byproducts) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of (2E,6Z)-Nona-2,6-dienenitrile?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model lipid bilayer penetration using force fields (e.g., CHARMM36) to assess membrane permeability.

- Docking Studies : Screen against odorant receptors (e.g., OR51E2) to hypothesize binding modes.

- QSAR Modeling : Correlate physicochemical properties (e.g., LogP = 3.90, PSA = 23.79 Ų) with bioactivity using datasets from structurally related nitriles .

Q. What strategies resolve contradictory LogP values reported for (2E,6Z)-Nona-2,6-dienenitrile?

- Methodological Answer :

- Experimental Validation :

Measure LogP via shake-flask method (octanol/water partitioning) with HPLC quantification.

Compare with reversed-phase HPLC retention times calibrated against standards.

- Computational Cross-Check : Use software (e.g., ChemAxon, ACD/Labs) to calculate consensus LogP, accounting for stereoelectronic effects .

- Critical Analysis : Evaluate solvent purity and pH conditions in prior studies, as protonation of the nitrile group may alter partitioning behavior.

Q. Which in vitro assays are suitable for assessing the genotoxic potential of (2E,6Z)-Nona-2,6-dienenitrile?

- Methodological Answer :

- Micronucleus Assay : Use human peripheral blood lymphocytes or reconstructed skin models (e.g., EpiDerm™) to detect chromosomal damage .

- COMET Assay : Quantify DNA strand breaks in vitro (e.g., HepG2 cells) under metabolic activation (S9 fraction).

- Dose-Response Design : Include positive controls (e.g., ethyl methanesulfonate) and validate cytotoxicity via MTT assays to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.